Ro10-5824

Descripción general

Descripción

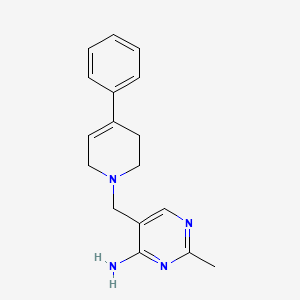

Ro10-5824 is a heterocyclic compound that features a pyrimidine ring substituted with a methyl group and a pyridinylmethyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ro10-5824 typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic or basic conditions.

Substitution Reactions: The methyl group can be introduced via alkylation reactions using methyl halides in the presence of a base.

Pyridinylmethyl Group Introduction: The pyridinylmethyl group can be introduced through a nucleophilic substitution reaction involving a pyridine derivative and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyridinylmethyl group, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can occur at the pyrimidine ring, potentially converting it to dihydropyrimidine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methyl group or the pyridinylmethyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions under basic or neutral conditions.

Major Products

Oxidation: Formation of N-oxides and other oxidized derivatives.

Reduction: Formation of dihydropyrimidine derivatives.

Substitution: Formation of various substituted pyrimidine derivatives.

Aplicaciones Científicas De Investigación

Behavioral Studies

Ro10-5824 has been used to assess cognitive functions through behavioral tasks. A notable study investigated its effects on common marmosets using the object retrieval detour task (ORD). Results indicated that administration of this compound significantly improved success rates in this cognitive task, suggesting that D4 receptor activation enhances executive functions .

Table 1: Effects of this compound on Cognitive Performance

| Dose (mg/kg) | Success Rate (%) | Baseline Gamma Activity (µV) |

|---|---|---|

| 1 | 65 | 12.5 |

| 3 | 80 | 15.3 |

The increase in baseline gamma band activity in the frontal cortex was also noted, highlighting the potential role of D4 receptors in modulating cognitive functions related to attention and behavioral inhibition .

Neurophysiological Effects

Further investigations into the neurophysiological effects of this compound revealed that it increased baseline gamma band activity without affecting spontaneous locomotion. This suggests a specific action on cognitive processes rather than general motor activity .

Psychiatric Disorders

Given its action as a D4 receptor agonist, this compound has potential implications in treating psychiatric conditions such as Attention Deficit Hyperactivity Disorder (ADHD) and schizophrenia. The D4 receptor's involvement in dopaminergic pathways makes it a target for pharmacological interventions aimed at improving symptoms associated with these disorders .

Case Study: ADHD Treatment Potential

A study examined the effects of this compound on ADHD-like behaviors in animal models. The results indicated that treatment with this compound led to significant reductions in hyperactive behaviors compared to control groups, suggesting its potential utility as a therapeutic agent for ADHD .

GABAergic Transmission Modulation

Research has shown that this compound can influence GABAergic transmission within specific brain regions. For instance, treatment with this compound reversed decreased GABAergic transmission observed after certain stressors, indicating its role in restoring neurochemical balance under pathological conditions .

Table 2: Impact of this compound on GABAergic Transmission

| Condition | mIPSC Frequency (Hz) | mIPSC Amplitude (pA) |

|---|---|---|

| Control | 1.5 | 30 |

| CLP + Vehicle | 0.5 | 15 |

| CLP + this compound | 1.2 | 28 |

These findings suggest that this compound may have therapeutic potential for conditions characterized by impaired GABAergic function.

Mecanismo De Acción

The mechanism of action of Ro10-5824 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparación Con Compuestos Similares

Similar Compounds

2-methyl-4-pyrimidinamine: Lacks the pyridinylmethyl group, making it less complex and potentially less active in certain applications.

5-[(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methyl]-4-pyrimidinamine: Lacks the methyl group, which may affect its reactivity and biological activity.

2-methyl-5-[(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methyl]-pyrimidine: Lacks the amine group, which can significantly alter its chemical properties and applications.

Uniqueness

Ro10-5824 is unique due to the presence of both the methyl and pyridinylmethyl groups, which confer specific chemical and biological properties

Actividad Biológica

Ro10-5824, a selective dopamine D4 receptor (D4R) partial agonist, has garnered attention in pharmacological research due to its unique properties and potential therapeutic applications. This compound is primarily studied for its effects on behavior and neuropharmacology, especially concerning conditions like attention deficit hyperactivity disorder (ADHD) and substance abuse disorders.

This compound selectively binds to the D4 receptor with high affinity, exhibiting minimal activity at other dopamine receptor subtypes such as D2 and D3. This selectivity is crucial for its potential use in studying dopamine-related behaviors without the confounding effects seen with less selective compounds. The compound has been shown to enhance novelty-seeking behavior in animal models, particularly in C57BL/6J mice, by increasing the time spent exploring novel objects while not significantly altering locomotor activity .

Pharmacological Profile

The pharmacological profile of this compound can be summarized as follows:

| Property | Value |

|---|---|

| Receptor Affinity | High for D4 |

| Selectivity | 250-fold selectivity for D4 vs. D3 |

| Activity | Partial agonist at D4R |

| Effect on Locomotion | No significant increase in locomotor activity |

Research Findings

In a study examining the effects of this compound on novelty-seeking behavior, it was found that administration of the compound (at doses of 1.0, 3.0, or 10.0 mg/kg) did not increase overall locomotor activity but significantly increased exploration time in the presence of novel objects . This suggests that this compound may enhance exploratory behavior through its action on the D4 receptor without causing hyperactivity.

Case Studies

-

Novel Object Exploration Study :

- Objective : To assess the impact of this compound on exploratory behavior in mice.

- Method : C57BL/6J and DBA/1J male mice were administered varying doses of this compound.

- Results : Significant increases in exploration time were noted in C57BL/6J mice at the highest dose without affecting locomotion .

- Dopaminergic Pathway Activation :

Implications for Research

The selective action of this compound on the D4 receptor makes it a valuable tool for investigating dopamine's role in various neuropsychiatric conditions. Its ability to modulate exploratory behavior without inducing hyperactivity is particularly relevant for studying ADHD and related disorders. Furthermore, its pharmacological profile allows researchers to explore the nuanced effects of D4 receptor activation in both behavioral and neurochemical contexts.

Future Directions

Further research is needed to elucidate the full spectrum of biological activities associated with this compound, particularly:

- Long-term behavioral studies to assess chronic exposure effects.

- Investigations into potential therapeutic applications for ADHD and other dopamine dysregulation disorders.

- Comparative studies with other D4 receptor ligands to better understand its unique pharmacological properties.

Propiedades

IUPAC Name |

2-methyl-5-[(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methyl]pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4/c1-13-19-11-16(17(18)20-13)12-21-9-7-15(8-10-21)14-5-3-2-4-6-14/h2-7,11H,8-10,12H2,1H3,(H2,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KABDATZAOUSYES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=N1)N)CN2CCC(=CC2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501029525 | |

| Record name | 2-Methyl-5-[(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methyl]pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501029525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189744-46-5 | |

| Record name | 5-[(3,6-Dihydro-4-phenyl-1(2H)-pyridinyl)methyl]-2-methyl-4-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=189744-46-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | RO-10-5824 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189744465 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-5-[(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methyl]pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501029525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RO-10-5824 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8X35VUU4YY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.